molecular formula C16H24N2O3 B2654335 3-methoxy-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide CAS No. 1421469-44-4

3-methoxy-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide

Cat. No. B2654335
CAS RN: 1421469-44-4
M. Wt: 292.379
InChI Key: RQKKOWYWHBGREI-UHFFFAOYSA-N
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Description

“3-methoxy-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives is an important task of modern organic chemistry . Various methods have been developed over the years, including specific methods of pipiridine synthesis, functionalization, and their pharmacological application . Protodeboronation of pinacol boronic esters is one of the methods used in the synthesis of piperidine derivatives . This method combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure of “this compound” would be based on this basic piperidine structure, with additional functional groups attached as indicated by its name.


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives can be quite diverse, depending on the specific functional groups present in the molecule . These reactions can include intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Novel Inhibitors of Presynaptic Choline Transporter

Research by Bollinger et al. (2015) explores the synthesis and structure-activity relationships (SAR) of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, including ML352, identified as potent and selective inhibitors of the choline transporter (CHT). These compounds, based on a drug-like scaffold, highlight the exploration of benzamide derivatives in modulating neurotransmitter levels, suggesting potential applications in neurological research and therapy Bollinger et al., 2015.

Serotonin 4 Receptor Agonists for Gastrointestinal Motility

A study by Sonda et al. (2003) discusses the design and synthesis of benzamide derivatives acting as serotonin 4 (5-HT4) receptor agonists, demonstrating their potential to enhance gastrointestinal motility. The research focuses on structural modifications to improve bioavailability and pharmacological profiles, suggesting these compounds as candidates for treating gastrointestinal disorders Sonda et al., 2003.

Antimicrobial and Anti-inflammatory Agents

Abu-Hashem et al. (2020) synthesized novel benzodifuranyl and other derivatives showing significant anti-inflammatory and analgesic activities. Their work illustrates the potential of benzamide-based compounds in developing new therapeutic agents for inflammation and pain management Abu-Hashem et al., 2020.

Gastrointestinal Stimulants Derived from Piperidines

Van Daele et al. (1986) reported on the synthesis of cisapride, highlighting the pharmaceutical exploration of piperidine-based benzamides as gastrokinetic agents. This research underscores the potential of such compounds in enhancing digestive tract motility, offering insights into their therapeutic applications Van Daele et al., 1986.

Benzamide Derivatives as Dopamine Antagonists

Research into the neuroleptic potential of benzamide drugs by van de Waterbeemd and Testa (1983) provides a foundational understanding of how these compounds interact with dopamine receptors. Their theoretical conformational analysis of substituted benzamide drugs offers valuable insights into the design of drugs targeting the central nervous system van de Waterbeemd & Testa, 1983.

Mechanism of Action

The mechanism of action of piperidine derivatives can vary widely, depending on their specific structure and the target they interact with. For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Future Directions

The future directions in the research and development of piperidine derivatives like “3-methoxy-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide” could involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This could include further studies on their synthesis, functionalization, and pharmacological applications .

properties

IUPAC Name

3-methoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-20-11-10-18-8-6-14(7-9-18)17-16(19)13-4-3-5-15(12-13)21-2/h3-5,12,14H,6-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKKOWYWHBGREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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